Paeonisuffrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Paeonisuffrone is a natural product found in Paeonia suffruticosa with data available.

Applications De Recherche Scientifique

Pharmacological Properties

Paeonisuffrone exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that compounds from Paeonia species, including this compound, can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species .

- Antitumor Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. Its mechanism involves blocking angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways .

- Neuroprotective Effects : There is growing evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate inflammatory responses in the nervous system is a key area of interest .

Treatment of Inflammatory Diseases

A clinical trial investigated the efficacy of a coloclyster containing red peony root (which includes this compound) for treating moderately severe acute pancreatitis. The results indicated significant improvements in clinical symptoms and inflammatory markers compared to placebo .

Cancer Therapy

This compound's role in cancer therapy has been highlighted through various studies demonstrating its anticancer properties. For instance, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth without significant toxicity to normal tissues .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Reduces symptoms in inflammatory diseases |

| Antioxidant | Activation of Nrf2 pathway | Protects against oxidative stress |

| Antitumor | Induction of apoptosis; inhibition of VEGF | Reduces tumor growth in various cancer types |

| Neuroprotection | Modulation of neuroinflammatory responses | Potential benefits for neurodegenerative diseases |

Case Studies

- Moderately Severe Acute Pancreatitis :

- Cancer Research :

Analyse Des Réactions Chimiques

Comparative Synthetic Approaches

Prior syntheses of related terpenoids (e.g., paeoniflorin) highlight alternative strategies, though none match the efficiency of Ti(III)-mediated cyclization for paeonisuffrone:

-

Corey’s Mn(III)-Annulation : Achieved paeoniflorin via manganese-catalyzed annulation but required 15 steps with a low-yielding glycosylation step (18%) .

-

Takano’s Photochemical [2+2] Cyclization : Constructed the cyclobutane core via UV irradiation but faced challenges in enantioselectivity and functional group tolerance .

Table 2: Comparison of Key Synthetic Methods

Stereochemical Control in Cyclization

The stereoselectivity of the Ti(III)-mediated reaction arises from:

-

Chiral Induction : The (R)-configured hydroxycarvone precursor dictates the configuration of the epoxide, which directs radical cyclization to form the cis-fused bicyclic system .

-

Transition-State Geometry : Computational studies suggest a chair-like transition state minimizes steric hindrance between the methyl group and Ti(III) ligands .

Functionalization Post-Cyclization

After forming the bicyclic core, this compound’s oxygenation pattern is installed through:

-

Epoxidation : m-CPBA-mediated epoxidation of a cyclic enol ether .

-

Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β) introduces vicinal diols with >90% ee .

Biomimetic Rearrangement Studies

Acid-catalyzed rearrangements of this compound analogs (e.g., paeoniflorin) suggest potential biosynthetic pathways:

-

Proposed Mechanism : Acid-induced ring-opening followed by 1,2-carbon shifts forms lactiflorin-type derivatives (Scheme 1) .

-

Experimental Validation : Treatment with BF₃·Et₂O induces rearrangement but with <30% yield due to competing side reactions .

Scheme 1: Acid-Mediated Rearrangement Pathway

textThis compound → Protonation → Ring-opening → 1,2-Shift → Lactiflorin analog

Propriétés

Formule moléculaire |

C10H14O4 |

|---|---|

Poids moléculaire |

198.22 g/mol |

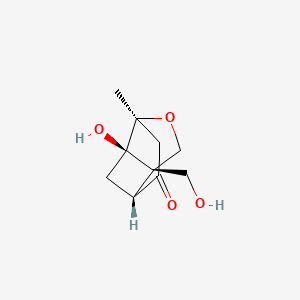

Nom IUPAC |

(1R,3R,6S,9R)-1-hydroxy-9-(hydroxymethyl)-6-methyl-7-oxatricyclo[4.3.0.03,9]nonan-4-one |

InChI |

InChI=1S/C10H14O4/c1-8-3-7(12)6-2-10(8,13)9(6,4-11)5-14-8/h6,11,13H,2-5H2,1H3/t6-,8-,9+,10-/m0/s1 |

Clé InChI |

VUWIQYBIXGUMAJ-MCNGFCJOSA-N |

SMILES |

CC12CC(=O)C3CC1(C3(CO2)CO)O |

SMILES isomérique |

C[C@]12CC(=O)[C@@H]3C[C@]1([C@@]3(CO2)CO)O |

SMILES canonique |

CC12CC(=O)C3CC1(C3(CO2)CO)O |

Synonymes |

paeonisuffrone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.